

Rediocide C: A Technical Guide to its Isolation from Trigonostemon reidioides

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Compound of Interest

Compound Name: Rediocide C

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isolation and biological activity of **Rediocide C**, a daphnane diterpenoid derived from the roots of Trigonostemon reidioides. This guide is intended to furnish researchers and drug development professionals with detailed methodologies and quantitative data to support further investigation and potential therapeutic applications of this potent natural product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and biological activity of **Rediocide C**.

Table 1: Physicochemical and Spectroscopic Data for **Rediocide C**

Parameter	Value / Method	Reference
Molecular Formula	C ₄₄ H ₅₄ O ₁₅	Jayasuriya et al., 2004
Molecular Weight	822.9 g/mol	Calculated
Source	Roots of <i>Trigonostemon reidioides</i>	Jayasuriya et al., 2004
Appearance	Amorphous solid	Jayasuriya et al., 2004
Spectroscopic Data	¹ H NMR, ¹³ C NMR, 2D NMR (COSY, HMQC, HMBC), and ESI-MS data are available in the cited literature.	Jayasuriya et al., 2004

Table 2: Biological Activity of **Rediocide C**

Activity Type	Assay Details	Result	Reference
Acaricidal	Activity against <i>Dermatophagoides pteronyssinus</i>	LC ₅₀ : 5.59 µg/cm ²	Soonthornchareonnon et al., 2005
Antimycobacterial	Activity against <i>Mycobacterium tuberculosis</i>	MIC: 3.84 µM	Kaemchantuek et al., 2017
Insecticidal	Activity against fleas (<i>Ctenocephalides felis</i>) in an artificial membrane feeding system	LD ₉₀ : 0.25-0.5 ppm (for Rediocides B-E)	Jayasuriya et al., 2004

Experimental Protocols

The following protocols are based on established methodologies for the isolation of daphnane diterpenoids from *Trigonostemon reidioides*.

Plant Material Collection and Preparation

- Plant Material: Roots of *Trigonostemon reidioides* (Kurz) Craib were collected and identified by a qualified botanist.
- Preparation: The collected roots were air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.

Extraction

- Solvent Extraction: The powdered root material was exhaustively extracted with methanol (MeOH) at room temperature. The extraction was typically carried out over several days with periodic agitation to ensure thorough percolation of the solvent.
- Concentration: The resulting methanol extract was filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The isolation of **Rediocide C** involves a multi-step chromatographic process to separate it from a complex mixture of other secondary metabolites.

- Solvent Partitioning: The crude methanolic extract was suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene chloride (CH_2Cl_2), and ethyl acetate (EtOAc), to yield different fractions. Redioides are typically found in the less polar fractions.
- Gel Permeation Chromatography: The methylene chloride partition, which is enriched with diterpenoids, was subjected to gel permeation chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step separates compounds based on their size.
- Silica Gel Column Chromatography: Fractions from the gel permeation chromatography containing the compounds of interest were further purified by silica gel column chromatography. A gradient elution system, such as hexane-acetone or hexane-ethyl acetate, was used to separate compounds based on their polarity.

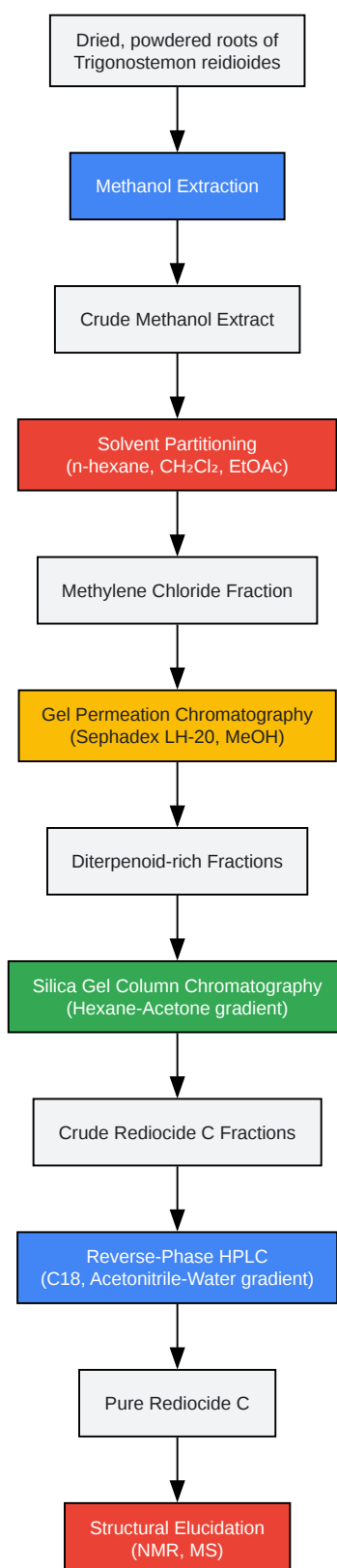
- High-Performance Liquid Chromatography (HPLC): The final purification of **Rediocide C** was achieved by reverse-phase HPLC. A C18 column was typically used with a mobile phase consisting of a gradient of acetonitrile and water. The elution was monitored by a UV detector, and the fractions corresponding to the peak of **Rediocide C** were collected.

Structure Elucidation

- Spectroscopic Analysis: The structure of the isolated **Rediocide C** was elucidated using a combination of spectroscopic techniques:
 - Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight and molecular formula of the compound.
 - Nuclear Magnetic Resonance (NMR): A comprehensive set of NMR experiments, including ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HMQC, HMBC), were performed to establish the connectivity of atoms and the stereochemistry of the molecule. The spectral data was compared with that of the known compound, Rediocide A, to confirm the structure.

Visualizations

Experimental Workflow for Rediocide C Isolation



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Caption: Isolation and purification workflow for **Rediocide C**.

Signaling Pathways

Currently, there is no published research describing the specific signaling pathways modulated by **Rediocide C**. Further investigation is required to elucidate its mechanism of action at the molecular level.

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